
tert-Butyl ((1R,2R)-2-cyanocyclopropyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl ((1R,2R)-2-cyanocyclopropyl)carbamate is a compound that features a tert-butyl group attached to a carbamate moiety, which is further connected to a cyanocyclopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1R,2R)-2-cyanocyclopropyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyanocyclopropyl precursor. One common method involves the use of palladium-catalyzed cross-coupling reactions. For instance, tert-butyl carbamate can be reacted with various aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl ((1R,2R)-2-cyanocyclopropyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyanocyclopropyl group to other functional groups.
Substitution: The compound can participate in substitution reactions, where the tert-butyl or cyanocyclopropyl groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like tert-butyl hydroperoxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, palladium-catalyzed cross-coupling reactions can yield N-Boc-protected anilines, while oxidation reactions can produce oxidized derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
tert-Butyl ((1R,2R)-2-cyanocyclopropyl)carbamate has several applications in scientific research:
Biology: The compound can be used as a building block in the synthesis of biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl ((1R,2R)-2-cyanocyclopropyl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can undergo hydrolysis to release the active cyanocyclopropyl moiety, which can then interact with biological targets. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to tert-Butyl ((1R,2R)-2-cyanocyclopropyl)carbamate include:
- tert-Butyl carbamate
- tert-Butyl ((1R,2R)-2-aminocyclohexyl)carbamate
Uniqueness
The uniqueness of this compound lies in its combination of a tert-butyl group, a carbamate moiety, and a cyanocyclopropyl group.
Eigenschaften
Molekularformel |
C9H14N2O2 |
|---|---|
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
tert-butyl N-[(1R,2R)-2-cyanocyclopropyl]carbamate |
InChI |
InChI=1S/C9H14N2O2/c1-9(2,3)13-8(12)11-7-4-6(7)5-10/h6-7H,4H2,1-3H3,(H,11,12)/t6-,7+/m0/s1 |
InChI-Schlüssel |
QFUOUEURKHWBNS-NKWVEPMBSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H]1C#N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CC1C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


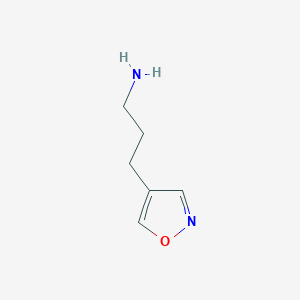
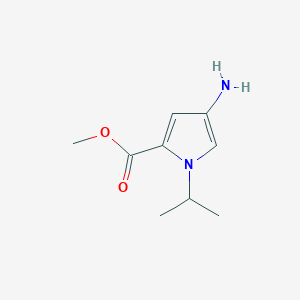
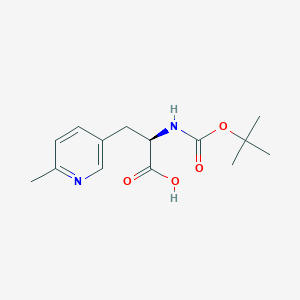

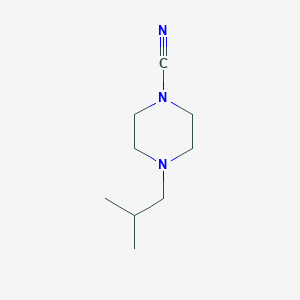
![1-[2-Fluoro-6-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one](/img/structure/B15276318.png)
amine](/img/structure/B15276322.png)

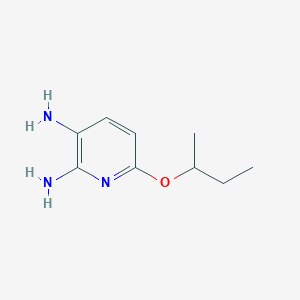
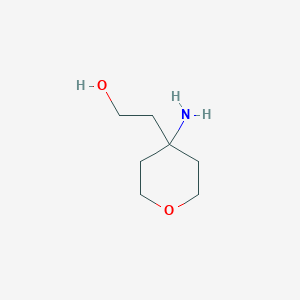
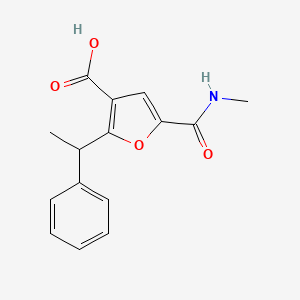

![(4-Methoxybutyl)[1-(5-methylthiophen-2-yl)ethyl]amine](/img/structure/B15276346.png)

